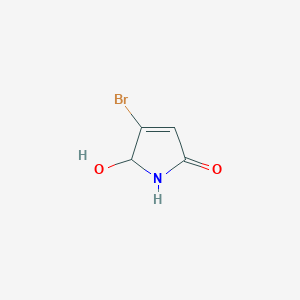

4-Bromo-1,5-dihydro-5-hydroxy-2h-pyrrol-2-one

Description

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is a brominated pyrrolone derivative characterized by a hydroxyl group at position 5 and a bromine atom at position 2. This compound belongs to the class of 5-hydroxy-2H-pyrrol-2-ones, which are heterocyclic structures with diverse applications in medicinal chemistry and material science. The bromine substituent introduces steric and electronic effects that influence reactivity, solubility, and intermolecular interactions, making it a valuable scaffold for further functionalization or biological studies.

Properties

IUPAC Name |

3-bromo-2-hydroxy-1,2-dihydropyrrol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrNO2/c5-2-1-3(7)6-4(2)8/h1,4,8H,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIWEQUZJREXDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(NC1=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one can be achieved through several methods. One common approach involves the bromination of 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one using bromine or a brominating agent under controlled conditions . The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 1,5-dihydro-5-hydroxy-2H-pyrrol-2-one.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrrolone derivatives .

Scientific Research Applications

Overview

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is a pyrrolone derivative with significant potential in various scientific fields, including medicinal chemistry, organic synthesis, and material science. Its unique structural features enable it to interact with biological systems and serve as a building block for more complex molecules.

Scientific Research Applications

1. Medicinal Chemistry

this compound has been studied for its potential therapeutic applications, particularly in the treatment of inflammatory diseases and cancer. It acts as an antagonist to CCR2, a receptor involved in inflammatory responses. Research indicates that compounds targeting CCR2 can be beneficial in treating conditions such as asthma, rheumatoid arthritis, and multiple sclerosis .

2. Antitumor Activity

Recent studies have demonstrated that derivatives of 5-hydroxy-2H-pyrrol-2-one exhibit potent antitumor effects against estrogen receptor-positive breast cancer cells. For instance, certain compounds derived from this class were found to inhibit estrogen-mediated transcriptional activity while promoting apoptosis in cancer cells . This suggests that 4-bromo derivatives could serve as lead compounds for developing new anticancer agents.

3. Synthetic Chemistry

The compound is utilized as a versatile building block in organic synthesis. Its structure allows for various functionalizations, making it suitable for creating more complex organic molecules. The synthetic pathways often involve cyclization reactions and modifications of the hydroxyl group, enabling the generation of diverse derivatives with tailored properties .

Case Studies

Mechanism of Action

The mechanism of action of 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the hydroxyl group play crucial roles in binding to active sites and modulating biological activity. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Pyrrolones

Table 2: Substituent Impact on Reactivity and Yield

Biological Activity

Overview

4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one is a heterocyclic compound with the molecular formula and a molecular weight of 177.98 g/mol. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. Its unique structure, characterized by a bromine atom and hydroxyl group, contributes to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit specific enzymes by forming stable complexes, thereby affecting metabolic pathways. The bromine atom enhances its binding affinity and reactivity compared to non-brominated analogs.

Antioxidant Activity

Research indicates that pyrrole derivatives, including this compound, exhibit significant antioxidant properties. Antioxidant activity can be evaluated using methods such as the DPPH radical scavenging assay. In studies, compounds with similar structures have shown potent radical scavenging abilities, suggesting that this compound may also possess comparable antioxidant effects .

Antimicrobial Activity

Pyrrole derivatives have been explored for their antimicrobial properties. For instance, certain derivatives have demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. The presence of halogens like bromine in the structure may enhance the antibacterial efficacy of these compounds. Preliminary studies suggest that this compound could be effective against various bacterial strains .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1,5-Dihydro-5-hydroxy-2H-pyrrol-2-one | Lacks bromine; less reactive | Lower antimicrobial activity |

| 4-Chloro-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one | Chlorine instead of bromine | Different reactivity profile |

| 4-Iodo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one | Contains iodine; potential for different interactions | Altered biological properties |

Study on Antioxidant Properties

A study utilizing the DPPH assay demonstrated that pyrrole derivatives exhibit varying degrees of antioxidant capacity. The introduction of functional groups significantly influences their effectiveness. For example, compounds with free carboxylic moieties showed enhanced reducing power compared to standard antioxidants like ascorbic acid.

Antimicrobial Efficacy Evaluation

In vitro evaluations have shown that certain pyrrole derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. One notable finding is that compounds similar to this compound have been effective against MRSA strains at low MIC values (minimum inhibitory concentration), indicating their potential as therapeutic agents .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-Bromo-1,5-dihydro-5-hydroxy-2H-pyrrol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via base-assisted cyclization of nitrile precursors. For example, cyclization of 4-oxo-4-arylbutanenitriles in ethanol with NaOH generates 5-hydroxy-2H-pyrrol-2-ones. Bromination is typically achieved using electrophilic brominating agents. Reaction optimization (e.g., solvent polarity, temperature) is critical: yields range from 46% to 88% depending on substituent steric effects and base strength .

Q. How is the structure of this compound confirmed experimentally?

- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is essential for structural elucidation. Key signals include:

- ¹H NMR : Hydroxy proton (δ ~10-12 ppm, broad), pyrrolone ring protons (δ ~5-7 ppm).

- ¹³C NMR : Carbonyl (C=O) at δ ~170 ppm, brominated carbons deshielded to δ ~110-130 ppm.

FTIR confirms hydroxyl (3200-3500 cm⁻¹) and carbonyl (1650-1700 cm⁻¹) groups. HRMS validates molecular weight (e.g., M+1 ion for C₅H₄BrNO₂: 191.95 g/mol) .

Q. What purification techniques are recommended for isolating this compound?

- Methodological Answer : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/benzene mixtures are effective. Purity is monitored via TLC (Rf ~0.3-0.5 in 1:1 EtOAc/hexane). Recrystallization often improves purity to >95% .

Advanced Research Questions

Q. How can substituent effects at the 3- and 5-positions of the pyrrolone ring modulate reactivity for further functionalization?

- Methodological Answer : Electron-withdrawing groups (e.g., bromine at position 4) activate the pyrrolone ring for nucleophilic substitution or electrophilic aromatic substitution (SEAr). For example, aniline or phenol can be introduced at position 3 via SEAr under thermal conditions (60-80°C, DMF), enabling diversification for drug discovery libraries .

Q. What strategies mitigate low yields in bromination reactions of pyrrolone derivatives?

- Methodological Answer : Low yields often arise from competing side reactions (e.g., over-bromination). Strategies include:

- Temperature control : Slow addition of bromine at 0-5°C.

- Solvent optimization : Use polar aprotic solvents (e.g., DCM) to stabilize intermediates.

- Catalysis : Lewis acids like FeBr₃ improve regioselectivity .

Q. How do steric and electronic factors influence the crystallinity and melting points of brominated pyrrolone derivatives?

- Methodological Answer : Bulky substituents (e.g., naphthyl groups) reduce crystallinity, lowering melting points (e.g., 138–140°C for 16a vs. 209–211°C for 15m). Electron-deficient aryl groups increase dipole interactions, raising melting points. Differential Scanning Calorimetry (DSC) can quantify these trends .

Q. What analytical techniques resolve contradictions in NMR data for structurally similar pyrrolone analogs?

- Methodological Answer : Conflicting peaks (e.g., overlapping hydroxy and aromatic protons) are resolved via:

- Deuterium exchange : D₂O shaking removes broad OH signals.

- 2D NMR : HSQC and HMBC correlate ¹H-¹³C couplings to assign ambiguous signals.

- Variable-temperature NMR : Heating to 50°C reduces signal broadening .

Q. How can the reactivity of this compound be exploited in multicomponent reactions for drug discovery?

- Methodological Answer : The compound’s dual electrophilic sites (bromine and carbonyl) allow sequential Suzuki-Miyaura coupling (for aryl introduction) followed by amide bond formation. For example, coupling with boronic acids (Pd(PPh₃)₄, K₂CO₃) followed by condensation with amines generates polyfunctionalized analogs for biological screening .

Methodological Tables

Table 1 : Key Synthetic and Characterization Data for Selected Pyrrolone Derivatives

| Compound | Yield (%) | Melting Point (°C) | Key NMR (¹H, δ ppm) | Ref. |

|---|---|---|---|---|

| 8k (4-Bromo analog) | 71 | 161.6–163.8 | 6.75 (s, 1H, pyrrole), 10.2 (s, OH) | |

| 15m | 46 | 209.0–211.9 | 7.32–7.45 (m, 5H, aryl), 5.21 (s, NH₂) | |

| 16a | 63 | 138.1–140.6 | 6.88 (d, J=8.4 Hz, 2H, aryl), 9.81 (s, OH) |

Table 2 : Optimization of SEAr Reactions for Aryl Substituent Introduction

| Condition | Aniline Yield (%) | Phenol Yield (%) | Notes | Ref. |

|---|---|---|---|---|

| Thermal (80°C, 12 hr) | 46 | 63 | Requires excess aryl reagent | |

| Microwave (120°C, 1 hr) | 58 | 72 | Reduced side products |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.